molecular formula C20H29FN2O4 B13660847 (3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

(3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B13660847
M. Wt: 380.5 g/mol
InChI Key: VNTIQFYBYUKNNC-XYPHTWIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a fluoro group, a methoxyphenyl group, and a tert-butyl ester, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoro and methoxyphenyl groups. The final step involves the formation of the tert-butyl ester. Common reagents used in these reactions include fluorinating agents, carbamoylating agents, and tert-butyl esters. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.

Scientific Research Applications

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29FN2O4

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)/t13-,16-,17+/m1/s1

InChI Key

VNTIQFYBYUKNNC-XYPHTWIQSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCN(C[C@@H]2F)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C

Origin of Product

United States

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